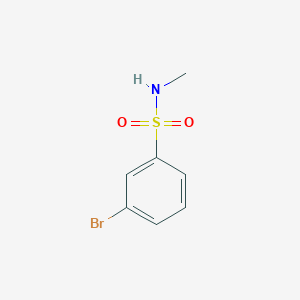

3-bromo-N-methylbenzenesulfonamide

Descripción general

Descripción

OSM-S-154 es un compuesto que ha llamado la atención en el campo de la química medicinal debido a sus posibles aplicaciones terapéuticas. Es parte de una serie de compuestos desarrollados por su actividad contra diversos objetivos biológicos, particularmente en el contexto de enfermedades infecciosas como la malaria.

Métodos De Preparación

La síntesis de OSM-S-154 implica varios pasos, comenzando con la construcción del andamiaje de tienopirimidina. Esto es seguido por la introducción de varios grupos funcionales para mejorar su actividad biológica. La ruta sintética típicamente involucra:

Paso 1: Construcción del andamiaje de tienopirimidina a través de una serie de reacciones de condensación.

Paso 2: Introducción de grupos halogenados al andamiaje.

Paso 3: Formación del compuesto final a través de reacciones de sustitución con aminas apropiadas.

Los métodos de producción industrial para OSM-S-154 probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

OSM-S-154 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. .

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

OSM-S-154 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como una sonda para estudiar diversas reacciones químicas y mecanismos.

Biología: Investigado por su potencial para inhibir enzimas y vías específicas en sistemas biológicos.

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y sondas químicas.

Mecanismo De Acción

El mecanismo de acción de OSM-S-154 involucra su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la aspartil-tRNA sintetasa de Plasmodium falciparum, que es crucial para la síntesis de proteínas en el parásito. Esta inhibición conduce a la interrupción de la traducción de proteínas y la activación de la respuesta de inanición de aminoácidos .

Comparación Con Compuestos Similares

OSM-S-154 es parte de la serie de aminotienopirimidinas, que incluye varios otros compuestos con estructuras similares pero diferentes actividades biológicas. Algunos compuestos similares incluyen:

OSM-S-106: Conocido por su potente actividad contra Plasmodium falciparum.

OSM-S-137: Otro compuesto en la serie con modificaciones al grupo amina.

En comparación con estos compuestos, OSM-S-154 es único en sus sustituciones y grupos funcionales específicos, que contribuyen a su actividad biológica distinta y posibles aplicaciones terapéuticas.

Actividad Biológica

3-Bromo-N-methylbenzenesulfonamide is an organobromine compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₈BrN₁O₂S

- Molecular Weight : 250.11 g/mol

- Structural Features : The compound consists of a bromine atom and a sulfonamide group attached to a methyl-substituted benzene ring, which enhances its reactivity in various chemical and biological contexts.

This compound primarily functions as an antibacterial agent by inhibiting bacterial growth through interference with folate synthesis, a critical pathway for DNA replication and cell division. The sulfonamide group is known for its ability to mimic p-aminobenzoic acid (PABA), thereby blocking the enzymatic conversion necessary for folate synthesis in bacteria.

Recent studies suggest that derivatives of sulfonamides, including this compound, may exhibit anticancer properties. These compounds potentially induce apoptosis and cause cell cycle arrest in cancer cells, although the specific pathways involved are still under investigation.

Antibacterial Activity

- Target Pathway : Folate synthesis inhibition.

- Mechanism : Mimics PABA to disrupt bacterial metabolism.

- Case Studies : Research indicates that this compound exhibits significant antibacterial effects against various strains, including resistant bacteria.

Anticancer Activity

- Target Pathway : Induction of apoptosis and cell cycle arrest.

- Mechanism : Interaction with cellular signaling pathways involved in cancer proliferation.

- Case Studies : Some derivatives have shown promise in preclinical studies for their ability to inhibit tumor growth in models of breast cancer and leukemia .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Dissolve N-methylbenzenesulfonamide in dichloromethane.

- Add bromine dropwise while stirring at low temperature.

- Allow the reaction mixture to reach room temperature and stir for several hours.

- Quench the reaction and extract the product using organic solvents.

- Purify the crude product by recrystallization.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4-fluoro-N-methylbenzenesulfonamide | Contains both bromine and fluorine | Enhanced reactivity due to multiple substituents |

| 4-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide | Similar sulfonamide structure | Different positioning of bromine and fluorine |

| 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide | Chlorine instead of fluorine | Variation in halogen properties affecting reactivity |

This table illustrates how variations in substituents can influence the biological activity and chemical properties of sulfonamide derivatives.

Research Findings

Recent studies have focused on the molecular docking simulations of this compound to predict its binding affinity with various biological targets. These studies have highlighted its potential interactions with enzymes involved in bacterial metabolism and signaling pathways relevant to cancer cell proliferation .

Propiedades

IUPAC Name |

3-bromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNSICXRVZAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428431 | |

| Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-79-1 | |

| Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.